molecular formula C14H13N3O B4919232 3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile

3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile

Cat. No.: B4919232
M. Wt: 239.27 g/mol
InChI Key: DBJOWPZREPGLLN-UHFFFAOYSA-N
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Description

3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile is a chemical compound with the molecular formula C14H13N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile typically involves the reaction of 4-methylphenylhydrazine with an appropriate aldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.

Major Products

    Oxidation: 3-[4-Carboxy-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile.

    Reduction: 3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. For example, in antileishmanial activity, it may inhibit key enzymes involved in the parasite’s metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl and nitrile groups provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-11-3-5-12(6-4-11)14-13(10-18)9-17(16-14)8-2-7-15/h3-6,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJOWPZREPGLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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